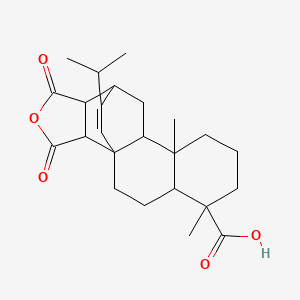![molecular formula C26H29NO5 B11605960 [3-(2H-1,3-Benzodioxol-5-YL)-3-(2-methoxyphenyl)propyl][(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B11605960.png)
[3-(2H-1,3-Benzodioxol-5-YL)-3-(2-methoxyphenyl)propyl][(3,4-dimethoxyphenyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [3-(2H-1,3-Benzodioxol-5-YL)-3-(2-methoxyphenyl)propyl][(3,4-dimethoxyphenyl)methyl]amine is a complex organic molecule featuring multiple aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole, 2-methoxybenzaldehyde, and 3,4-dimethoxybenzylamine.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aromatic rings can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.
Reduction: Formation of partially or fully hydrogenated aromatic rings.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its multiple functional groups.
Biology
Pharmacology: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.
Biochemistry: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Diagnostics: Used in the development of diagnostic tools and assays.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Chemical Engineering: Used in the design of new chemical processes and products.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The aromatic rings and functional groups allow it to bind to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(2H-1,3-Benzodioxol-5-YL)-3-(2-hydroxyphenyl)propyl][(3,4-dimethoxyphenyl)methyl]amine
- [3-(2H-1,3-Benzodioxol-5-YL)-3-(2-methylphenyl)propyl][(3,4-dimethoxyphenyl)methyl]amine
Uniqueness
The presence of the methoxy groups in [3-(2H-1,3-Benzodioxol-5-YL)-3-(2-methoxyphenyl)propyl][(3,4-dimethoxyphenyl)methyl]amine distinguishes it from similar compounds, potentially altering its reactivity and interactions with biological targets. This unique structure may confer specific advantages in its applications, such as increased potency or selectivity in pharmacological contexts.
Propiedades
Fórmula molecular |
C26H29NO5 |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yl)-N-[(3,4-dimethoxyphenyl)methyl]-3-(2-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C26H29NO5/c1-28-22-7-5-4-6-21(22)20(19-9-11-24-26(15-19)32-17-31-24)12-13-27-16-18-8-10-23(29-2)25(14-18)30-3/h4-11,14-15,20,27H,12-13,16-17H2,1-3H3 |
Clave InChI |
HHDMCHNHFISMSJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CNCCC(C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,4R,9bR)-4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11605882.png)
![6,10-dioxo-7H,9H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chromane-7-car boxylic acid](/img/structure/B11605883.png)
![N-ethyl-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11605897.png)
![4-(4-methoxyphenyl)-5-(3-methylbutylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11605908.png)

![(5E)-1-(3-fluorophenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11605916.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11605917.png)
![(5Z)-2-(4-ethoxyphenyl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11605922.png)
![1-{11-[4-(dimethylamino)phenyl]-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}propan-1-one](/img/structure/B11605927.png)

![7-Methyl-2-(3-methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11605933.png)
![2-(2-amino-3-cyano-4H-[1]benzothieno[3,2-b]pyran-4-yl)phenyl 3-chlorobenzoate](/img/structure/B11605936.png)
![3-[(Z)-2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-hydroxyethenyl]-6-methyl-2H-1,4-benzoxazin-2-one](/img/structure/B11605940.png)
![2-[(2,3-Dimethylphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11605948.png)
